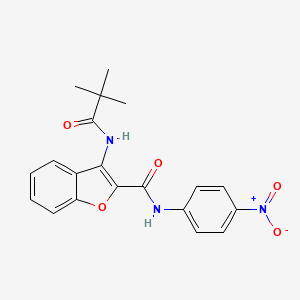

N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

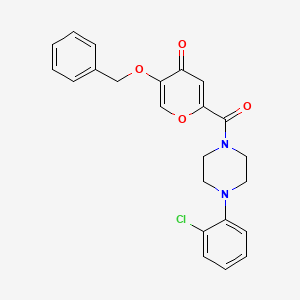

“N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide” is a complex organic compound. It contains a nitrophenyl group, a pivalamidobenzofuran group, and a carboxamide group. The nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached, which is a strong electron-withdrawing group . The pivalamidobenzofuran is a type of amide, and the carboxamide group is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The nitrophenyl group is likely to influence the electronic properties of the molecule due to its electron-withdrawing nature .Scientific Research Applications

Medicinal Chemistry: Antidiabetic and Antimigraine Drugs

This compound has been utilized as a precursor in medicinal chemistry, particularly in the development of antidiabetic and antimigraine drugs. Its structural properties allow for the synthesis of molecules that can interact with biological targets relevant to these diseases .

Kinase Inhibitors

In the field of cancer research, the compound serves as a starting point for the creation of kinase inhibitors. These inhibitors can block specific enzyme activities that are overactive in cancer cells, thus providing a pathway for therapeutic intervention .

Reverse Transcriptase Inhibitors

The compound has applications in the treatment of viral infections, such as HIV, where it is used to develop reverse transcriptase inhibitors. These inhibitors prevent the replication of the virus within the host cells .

Antibiotic, Antifungal, and Antimycobacterial Agents

Due to its versatile framework, the compound is also a precursor for the synthesis of a variety of agents with antibiotic, antifungal, and antimycobacterial properties. This makes it valuable in the fight against a range of infectious diseases .

Chemical Synthesis: Sulfonamide Compounds

In chemical synthesis, this compound is used to create new sulfonamide compounds through methods such as the slow evaporation technique. These sulfonamides have a wide range of applications, including in the development of novel pharmaceuticals .

Material Science: Poly (Oxyethylene) Modified Dextrans

In material science, the compound is involved in the synthesis of poly (oxyethylene) modified dexrans. These modified dextrans can be used in drug delivery systems due to their biocompatibility and ability to encapsulate drugs .

Bioconjugation Techniques

The compound is used to prepare cleavable, heterobifunctional cross-linkers for reversible conjugation of amines to thiol-modified DNA. This application is crucial in bioconjugation techniques, which are essential for studying biological interactions and drug delivery .

Organic Synthesis: Activated Carbonates and Urethanes

Lastly, it finds use in organic synthesis for the preparation of mixed, activated carbonates, thiocarbonates, and activated urethanes. These compounds are important intermediates in the production of various organic molecules .

Future Directions

Mechanism of Action

In terms of pharmacokinetics, factors such as the compound’s size, polarity, and functional groups would influence its absorption, distribution, metabolism, and excretion (ADME) properties . For instance, the presence of the nitrophenyl group could potentially affect the compound’s solubility and therefore its absorption and distribution .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the body. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-20(2,3)19(25)22-16-14-6-4-5-7-15(14)28-17(16)18(24)21-12-8-10-13(11-9-12)23(26)27/h4-11H,1-3H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUDINCFDDDSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2596527.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2596528.png)

![2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2596531.png)

![(1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2596532.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2596533.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2596535.png)

![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester](/img/structure/B2596537.png)

![5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2596543.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596548.png)